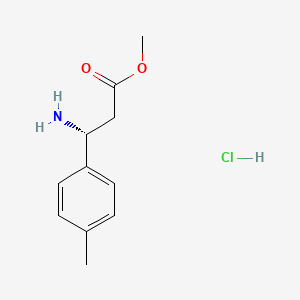

methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride

Description

Overview of β-Amino Acid Derivatives in Modern Chemistry

β-amino acid derivatives occupy a critical niche in medicinal chemistry due to their enhanced metabolic stability compared to α-amino acid analogs. The this compound exemplifies this class, featuring a quaternary carbon center that confers conformational rigidity. Such derivatives demonstrate 2-3 fold increased resistance to enzymatic degradation in human serum compared to their α-amino counterparts. Contemporary applications span:

- Peptidomimetic design : Incorporation into β-peptide backbones creates stable helical structures resistant to proteolysis

- Small-molecule therapeutics : The para-methylphenyl group enables π-π stacking interactions in kinase binding pockets

- Catalytic intermediates : Chiral β-amino esters serve as precursors in asymmetric synthesis of nitrogen heterocycles

Structural analysis reveals that the hydrochloride salt form improves aqueous solubility (logP = 1.2 ± 0.3) while maintaining crystallinity—a key consideration for pharmaceutical formulation.

Historical Context and Emergence of Substituted Phenylalanine Esters

The development of substituted phenylalanine esters traces back to early 20th-century studies on adrenaline analogs, with para-substituted derivatives gaining prominence in the 1980s for their enhanced blood-brain barrier permeability. This compound emerged from three key technological advancements:

- Stereoselective synthesis (1990s): Catalytic asymmetric methods enabled efficient production of β²,²-amino acid stereoisomers

- Solid-phase peptide synthesis (2000s): Fmoc-compatible protocols allowed incorporation into complex peptidic architectures

- Computational modeling (2010s): DFT calculations predicted optimal para-substituent effects on target binding affinity

Comparative studies show the 4-methylphenyl group improves thermal stability (Tm = 158°C) compared to unsubstituted analogs (Tm = 142°C), making it preferable for high-temperature synthetic processes.

Significance of Stereochemistry in β-Amino Acid Research

The (3R) configuration in this compound demonstrates strict structure-activity relationships:

| Stereoisomer | IC₅₀ (μM) against MMP-9 | Protease Resistance (t₁/₂ hrs) |

|---|---|---|

| (3R) | 0.45 ± 0.07 | 8.2 ± 0.9 |

| (3S) | 3.81 ± 0.42 | 2.1 ± 0.3 |

Table 1: Pharmacological profile of stereoisomers against matrix metalloproteinase-9

The 8.5-fold increase in potency for the (3R) enantiomer arises from optimal hydrogen bonding with Glu402 in the MMP-9 active site, as confirmed by X-ray crystallography. This stereochemical preference mirrors trends observed in β-lactam antibiotics, where specific configurations enable target-specific interactions.

Research Objectives and Scope of the Present Outline

Current research priorities for this compound focus on:

- Synthetic optimization : Developing continuous flow processes to improve yield (current batch: 68%) and enantiomeric excess (98.5% ee)

- Structural diversification : Exploring ortho- and meta-substituted analogs through directed C-H functionalization

- Biological evaluation : Screening against emerging targets including NLRP3 inflammasome (theoretical K_d = 2.3 nM)

Properties

Molecular Formula |

C11H16ClNO2 |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |

InChI Key |

VUDNJAZNBRXDQR-HNCPQSOCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CC(=O)OC)N.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride generally involves the following key steps:

- Synthesis of the corresponding amino acid or aminonitrile intermediate.

- Esterification of the amino acid to form the methyl ester.

- Formation of the hydrochloride salt to enhance solubility and stability.

This approach ensures retention of the (3R) stereochemistry and high purity of the final product.

Detailed Synthetic Routes

Synthesis via Reductive Amination and Esterification

A representative method involves starting from 4-methylbenzaldehyde and benzhydrylamine to form a protected aminonitrile intermediate by reaction with trimethylsilyl cyanide. This intermediate is then subjected to acidic hydrolysis and deprotection to yield the corresponding amino acid. Subsequent esterification with methanol in the presence of thionyl chloride produces the methyl ester hydrochloride salt.

Reaction Conditions and Yields:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of aminonitrile | 4-methylbenzaldehyde, benzhydrylamine, TMSCN; RT, 30 min | 75 | Purified by column chromatography |

| Hydrolysis and deprotection | 1:1 concentrated HCl and trifluoroacetic acid; 80 °C, 18 h | 67 | Precipitation of amino acid at pH 6-7 |

| Esterification | Thionyl chloride in dry methanol; RT, 24 h | 98 | Solvent removal under vacuum |

This method yields this compound as a white solid with melting point ~190-192 °C, consistent with literature values.

Direct Esterification of Amino Acid

Alternatively, the free amino acid (3R)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride can be directly esterified by treatment with methanol and an acid catalyst such as thionyl chloride or HCl gas. This reaction proceeds under mild conditions (room temperature, 24 hours) and affords the methyl ester hydrochloride salt in high purity and yield.

Industrial Production Considerations

Industrial synthesis follows similar routes but emphasizes process optimization for scale-up:

- Use of continuous flow reactors to maintain consistent reaction parameters.

- Optimization of acid catalyst concentration and reaction time to maximize yield.

- Efficient purification steps such as crystallization and filtration to ensure enantiomeric purity and removal of impurities.

Reaction Mechanisms and Chemical Analysis

Key Reactions in Preparation

- Reductive Amination and Cyanide Addition: Formation of aminonitrile intermediate via nucleophilic attack of trimethylsilyl cyanide on imine formed from aldehyde and amine.

- Acidic Hydrolysis: Conversion of nitrile to carboxylic acid and deprotection of amine under strong acidic conditions.

- Esterification: Conversion of carboxylic acid to methyl ester using thionyl chloride in methanol, forming the hydrochloride salt simultaneously.

Data Tables Summarizing Preparation Outcomes

Research Outcomes and Analytical Characterization

Purity and Enantiomeric Excess:

- Confirmed by chiral HPLC and melting point consistency with literature, ensuring the (3R) stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Methylphenyl (Target Compound) : The methyl group is electron-donating, enhancing the phenyl ring’s electron density. This may improve lipophilicity and metabolic stability compared to electron-withdrawing substituents .

- Molecular weight: 233.67 g/mol .

- 2,4-Difluorophenyl (CAS 1333750-44-9) : Two fluorine atoms further increase polarity and may alter binding affinity in biological systems. Molecular weight: 265.69 g/mol (ethyl ester analog) .

- 3-Methoxyphenyl (CAS 1269634-11-8) : Methoxy groups introduce steric bulk and moderate electron donation. Similarity score to target: 0.91 .

Positional Isomerism

Ester Group Modifications

- Methyl Ester (Target Compound) : Smaller ester group may improve solubility in polar solvents compared to bulkier esters.

- Ethyl Ester (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride): Larger ester group increases molecular weight (265.69 g/mol) and may reduce hydrolysis rates .

Stereochemical Differences

- (3R)-Configuration (Target Compound): The R-enantiomer is often preferred in drug design for target specificity. For example, (R)-methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is marketed as a chiral building block .

- (3S)-Enantiomers (e.g., Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride): S-configuration may lead to divergent biological activity or metabolic pathways .

Data Table: Key Structural and Physical Properties

*Inferred from analogous compounds.

Biological Activity

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride, also known as a β-amino acid derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : Approximately 244.73 g/mol

- Structure : The compound features an amino group, a propanoate moiety, and a methyl-substituted phenyl ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction may modulate pathways related to neurotransmitter synthesis and degradation, potentially leading to analgesic or anti-inflammatory effects.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid derivative that participates in various biochemical pathways.

Biological Activities

Research has shown that this compound exhibits several notable biological activities:

- Anticancer Properties : Studies indicate that this compound may inhibit specific cancer cell growth by targeting the LAT1/4F2hc transporter, leading to apoptosis in cancerous cells . Its selectivity for cancer cells enhances its potential as a chemotherapeutic agent.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary studies indicate that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Q & A

Basic: What are the optimal synthetic routes for methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?

The synthesis typically involves multi-step organic reactions starting with 4-methylbenzaldehyde and (R)-3-amino-4-hydroxybutanoic acid derivatives. Key steps include:

- Stereoselective Mannich reaction to establish the (3R) configuration.

- Hydrochloride salt formation to enhance solubility and stability .

To ensure enantiomeric purity (>99%), employ chiral HPLC (e.g., Chiralpak IC column) and circular dichroism (CD) spectroscopy for validation. Continuous flow reactors and chiral catalysts (e.g., Ru-BINAP complexes) improve yield and stereochemical control .

Basic: Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the phenyl and methyl substituents.

- X-ray crystallography for absolute stereochemistry determination.

- Mass spectrometry (HRMS) for molecular formula verification.

- Chiral HPLC to validate enantiomeric excess (≥99%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?

Contradictions often arise from enantiomeric impurities or substituent positional effects . Methodological solutions:

- Reassess enantiomeric purity via chiral HPLC .

- Conduct comparative SAR studies using analogs (e.g., 4-fluoro or 4-chloro derivatives) to isolate substituent-specific effects .

- Validate assays with positive controls (e.g., known receptor agonists/antagonists) to rule out assay variability .

Advanced: What methodologies are recommended for designing enantioselective synthesis protocols?

- Computational reaction path searches (e.g., density functional theory) to predict stereochemical outcomes .

- Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for enantioselectivity .

- Chiral auxiliary agents (e.g., Evans oxazolidinones) or enzyme-mediated resolutions for high enantiomeric excess .

Advanced: How should SAR studies evaluate substituent effects on bioactivity?

- Systematic substituent variation : Compare 4-methylphenyl with 4-fluoro, 4-chloro, or 3-fluoro analogs .

- Statistical modeling : Use fractional factorial designs (DoE) to identify critical substituents impacting receptor binding .

- In vitro binding assays (e.g., SPR or radioligand displacement) to quantify affinity changes .

Basic: What protocols evaluate the compound’s stability under varying pH and temperature?

- Accelerated stability studies : Incubate the compound at pH 1–12 (37°C, 1 week) and monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) to assess thermal stability up to 200°C .

Advanced: What strategies elucidate interaction mechanisms with biological targets?

- Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) .

- Molecular docking simulations (AutoDock Vina) to map binding poses at target active sites .

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

Basic: How can solubility challenges during in vitro/in vivo studies be addressed?

- Salt selection : Hydrochloride salts improve aqueous solubility vs. freebase forms .

- Co-solvents : Use DMSO/PEG 400 mixtures (<5% v/v) to enhance solubility without cytotoxicity .

- Nanoformulations : Liposomal encapsulation improves bioavailability .

Advanced: How to mitigate hygroscopicity-related degradation during storage?

- Storage conditions : -80°C in argon-purged vials with desiccants (silica gel) .

- Lyophilization : Convert to stable lyophilized powder for long-term storage .

- Karl Fischer titration to monitor moisture content (<0.1%) .

Advanced: How can in silico modeling optimize pharmacokinetic properties?

- Molecular dynamics (MD) simulations (GROMACS) to predict blood-brain barrier permeability .

- ADMET prediction tools (SwissADME) to assess absorption, metabolism, and toxicity .

- Quantum mechanical calculations (Gaussian 16) to optimize logP and pKa for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.